ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate
Overview
Description
Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxazole ring. This step may require the use of a catalyst to enhance the reaction rate and yield.
Esterification: The final step involves the esterification of the oxazole derivative with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the oxazole ring or the chlorophenyl group is oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be performed on the compound to reduce the oxazole ring or the chlorophenyl group, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups, such as alkyl or aryl groups, through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized derivatives such as oxazole oxides or hydroxylated chlorophenyl compounds.
Reduction: Reduced derivatives such as amines or dechlorinated products.
Substitution: Substituted derivatives with various functional groups replacing the chlorophenyl group.
Scientific Research Applications
Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[3-(2-bromophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Ethyl 2-{[3-(2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Ethyl 2-{[3-(2-nitrophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate: Similar structure with a nitrophenyl group instead of a chlorophenyl group.
Uniqueness
Ethyl 2-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}acetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-3-21-12(19)8-17-15(20)13-9(2)22-18-14(13)10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILBQPWBKEOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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